Menthyl acetate

Description

Overview of Menthyl Acetate (B1210297) as a Monoterpene Ester

Menthyl acetate belongs to the menthane monoterpenoids class of organic compounds, which are characterized by a structure based on the p-menthane (B155814) backbone—a cyclohexane (B81311) ring substituted with a methyl group and a propyl group. hmdb.ca It is recognized as one of the primary constituents of peppermint essential oil. sigmaaldrich.com

This compound is a key volatile component found in the essential oils of various mint species (Mentha). It is a significant contributor to the characteristic smell and flavor of peppermint (Mentha piperita). wikipedia.orgmanekancor.com The concentration of this compound in peppermint oil can vary widely, ranging from 0.72% to 17.4%, depending on factors such as the plant's geographical origin and the extraction methods used. In Mentha arvensis, or corn mint, this compound typically constitutes 2-3% of its volatile oil. manekancor.comganpatiagri.in It is also found in other species, including Mentha canadensis and Mentha citrata. nih.govqascf.com

The significance of this compound in Mentha species is primarily linked to its sensory properties; the ester is a primary reason for the distinct minty taste of peppermint. qascf.com The compound is naturally obtained through steam distillation, often followed by fractional distillation of the plant's overground parts. manekancor.comganpatiagri.in In the plant's biosynthesis, the concentrations of menthol (B31143) and this compound are interlinked and can be inversely regulated.

Table 1: Occurrence of this compound in Various Mentha Species

| Species | Common Name | Typical this compound Content in Essential Oil | Reference |

|---|---|---|---|

| Mentha piperita | Peppermint | 3–5% wikipedia.org, 2–11% qascf.com, up to 17.4% | wikipedia.orgqascf.com |

| Mentha arvensis | Corn Mint / Field Mint | 2–3% manekancor.comganpatiagri.in | manekancor.comganpatiagri.in |

| Mentha canadensis | Canadian Mint | Reported as present nih.gov | nih.gov |

| Mentha spicata | Spearmint | Reported as present sonwuapi.com | sonwuapi.com |

| Mentha citrata | Bergamot Mint | Contains linalyl acetate as a major component, but this compound also reported in Mentha genus qascf.com | qascf.com |

Note: The concentration of essential oil components can vary significantly based on cultivar, geography, and processing.

The molecular structure of this compound is derived from menthol, which possesses three chiral centers. This gives rise to several possible stereoisomers. mdpi.com The most common natural form is l-menthyl acetate, derived from the naturally abundant l-menthol (B7771125) ((1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate). wikipedia.orgmdpi.com

The chirality of this compound is a critical consideration in academic research, particularly in fields like asymmetric synthesis, where chiral molecules are used to induce specific stereochemical outcomes in reactions. mdpi.com The different stereoisomers can exhibit distinct biological and sensory properties. For example, derivatives of the L-menthol enantiomer are widely utilized as chiral auxiliaries in organic synthesis. mdpi.com The various isomers include forms such as neothis compound and isothis compound. nih.govnist.gov The racemic mixture, (±)-Menthyl acetate, is also a subject of study. hmdb.ca Research has demonstrated that the esterification of menthol enantiomers can proceed while preserving the enantiomeric purity of the resulting ester. mdpi.com

Table 2: Key Stereoisomers Related to this compound

| Compound Name | IUPAC Name | CAS Number | Chirality Note | Reference |

|---|---|---|---|---|

| l-Menthyl acetate | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate | 2623-23-6 | The most common naturally occurring isomer. | wikipedia.org |

| (±)-Menthyl acetate | (rac)-Menthyl acetate | 89-48-5 | A racemic mixture of this compound isomers. | hmdb.canist.gov |

| Neothis compound | (1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl acetate | --- | A stereoisomer of this compound. | nih.gov |

| Isothis compound | (1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexyl acetate | --- | A stereoisomer of this compound. | europa.eu |

Note: CAS numbers and specific IUPAC names for all stereoisomers are not always consistently reported across all databases.

Natural Occurrence and Significance in Mentha Species

Historical Context of this compound Research

Early research into the components of essential oils laid the groundwork for the study of this compound. While modern research began in the 20th and 21st centuries, foundational work on related compounds dates back further. For instance, research into the chiral properties of esters derived from complex organic acids, such as triphenylacetic acid, includes a report on menthyl triphenylacetate as early as 1912 by Chugayev. nih.govacs.org This highlights a long-standing scientific interest in how chiral alcohols like menthol impart optical activity to their corresponding esters. The systematic investigation of individual components of essential oils, like this compound, evolved with the advancement of analytical techniques such as gas chromatography and mass spectrometry, allowing for precise identification and quantification. researchgate.net

Scope and Objectives of this compound Scholarly Investigation

The scholarly investigation of this compound is multifaceted, driven by its applications and unique chemical properties. A primary objective of research is to understand and optimize its synthesis, often through the esterification of menthol and acetic acid or via catalytic hydrogenation of related compounds. sonwuapi.com

Key areas of academic inquiry include:

Flavor and Fragrance Chemistry: Due to its pleasant, minty aroma, a significant amount of research focuses on its use as a flavoring agent in food products and as a fragrance component in cosmetics. sonwuapi.com

Biocatalysis: Researchers explore the use of enzymes for the synthesis of this compound, which can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Conformational Analysis: Advanced spectroscopic studies are conducted to analyze the conformational landscape of this compound, providing insights into its molecular structure and stability. researchgate.net

Chiral Chemistry: The chiral nature of this compound makes it a model compound for studying stereochemistry and its influence on physical and biological properties. Its derivatives are investigated for use in asymmetric synthesis. mdpi.com

Material Science: Studies have examined the encapsulation of this compound in materials like cyclodextrins to enhance its stability and control its release, which is relevant for its application in various products. researchgate.net

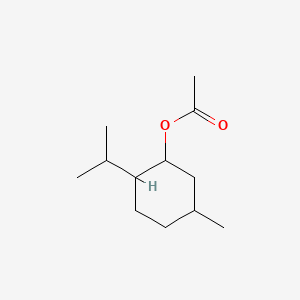

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859153 | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227 °C | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

dl-, (-)- 0.919-0.924 | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |

| Record name | Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Transformations of Menthyl Acetate

Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Production

Biocatalysis offers a powerful and environmentally friendly approach for producing enantiomerically pure compounds like l-menthol (B7771125) from racemic mixtures of menthyl acetate (B1210297). This is primarily achieved through the use of enzymes such as lipases and esterases that exhibit high enantioselectivity. rsc.orgrsc.org

The enzymatic hydrolysis of a racemic mixture of DL-menthyl acetate is a widely studied method for the kinetic resolution of l-menthol. rsc.orgrsc.org In this process, an enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted and allowing for their separation.

The efficiency of the enzymatic hydrolysis of DL-menthyl acetate is highly dependent on various reaction parameters. Key factors that are often optimized include temperature, pH, co-solvent concentration, and substrate concentration. nih.govresearchgate.net

For instance, in a study using a whole-cell lipase (B570770) from Burkholderia cepacia ATCC 25416, the addition of 15% (v/v) dimethyl sulfoxide (B87167) (DMSO) as a co-solvent significantly enhanced the enantiomeric ratio (E) to 170, which was about three times higher than the reaction without a co-solvent. researchgate.netcolab.ws Under these optimized conditions, l-menthol was produced with 96% optical purity and a 50% conversion rate. colab.ws

Another study focusing on a para-nitrobenzyl esterase from Bacillus subtilis 168 (pnbA-BS) identified the optimal temperature and pH for the hydrolysis of DL-menthyl acetate to be 30°C and pH 7.0, respectively. nih.gov To overcome substrate inhibition at high concentrations, a substrate constant feeding strategy was employed, which allowed for the selective hydrolysis of 1.0 M DL-menthyl acetate, achieving a 48.9% conversion and an enantiomeric excess of the product (e.e.p) greater than 99%. rsc.orgnih.gov

| Enzyme Source | Optimal Temperature | Optimal pH | Co-solvent | Key Findings |

| Burkholderia cepacia ATCC 25416 | 30°C | - | 15% (v/v) DMSO | Enantiomeric ratio increased threefold. researchgate.netcolab.ws |

| Bacillus subtilis 168 (pnbA-BS) | 30°C | 7.0 | None (substrate feeding) | High conversion and enantioselectivity at high substrate concentration. nih.gov |

| Crude Bacillus subtilis ECU0554 Esterase | 30°C | 7.0 | 10% (v/v) ethanol (B145695) | Achieved 49.0% conversion and 98.0% e.e. for l-menthol. researchgate.net |

Interactive Data Table:

Sort the table by clicking on the headers to compare the different biocatalytic systems.

A recombinant esterase (BsE) from Bacillus subtilis 0554, which displays excellent enantioselectivity towards DL-menthyl acetate, has been successfully immobilized as CLEAs. hep.com.cn While the free enzyme's activity decreased sharply at high substrate concentrations (1 to 3 M) in a mono-aqueous system, the immobilized enzyme showed improved performance in a biphasic system. hep.com.cn By using an optimized pentanol-water biphasic system with the surfactant sodium dodecyl sulfate (B86663) (SDS), the immobilized BsE could achieve over 40% conversion of up to 3.0 M DL-menthyl acetate, producing l-menthol with an enantiomeric excess of over 97%. hep.com.cn This demonstrates the potential for large-scale production of l-menthol using immobilized enzymes. hep.com.cn

| Immobilization Technique | Enzyme | Support | Key Advantage |

| Cross-Linked Enzyme Aggregates (CLEAs) | Recombinant Bacillus subtilis 0554 esterase (BsE) | - | Enabled efficient hydrolysis at high substrate loads in a biphasic system. hep.com.cn |

| Adsorption | Candida rugosa lipase (AYL) | Corn starch film | Good reusability over multiple cycles. scielo.br |

| Adsorption | Candida antarctica B lipase (Lipozyme CaLB-L) | SiO2 | Maintained enantioselectivity under various conditions. scite.ai |

Interactive Data Table:

Explore the different immobilization strategies and their benefits by sorting the table.

Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are employed to improve the enantioselectivity and catalytic efficiency of esterases for the production of l-menthol. rsc.orgnih.gov

Further engineering of an esterase from Bacillus subtilis using structure-guided triple-code saturation mutagenesis resulted in mutants with excellent enantioselectivity (ee > 99%, E > 300) and high catalytic efficiency at a substrate concentration of 200 g/L without the need for a co-solvent. nih.gov

| Enzyme | Mutation | Improvement in Enantioselectivity (E value) |

| Bacillus subtilis 168 esterase (pnbA-BS) | A400P | 1.0 to 466.6 rsc.orgnih.gov |

| Bacillus subtilis esterase (pnbA) | F314E/F315T | 19.95 to 36.25 nih.gov |

Interactive Data Table:

Click on the headers to see how different mutations impact enzyme enantioselectivity.

Biocatalytic transesterification is another important chemoenzymatic route for producing menthyl acetate. This method involves the reaction of menthol (B31143) with an acyl donor, such as vinyl acetate or acetic anhydride (B1165640), catalyzed by a lipase.

In one study, the enantioselective synthesis of (-)-menthyl acetate was investigated using an immobilized lipase from Candida rugosa (Chirazyme L-3) in a fed-batch reactor. utm.my The reaction between (±)-menthol and acetic anhydride in n-heptane at 30°C yielded molar yields of up to 29.57% after 48 hours. utm.my A fed-batch feeding strategy was employed to minimize the hydrolysis of the acetic anhydride, which can be a competing reaction catalyzed by the same enzyme. utm.my

Another study explored the use of various lipases for the resolution of (R,S)-menthol with vinyl acetate. scielo.br Lipase from Candida rugosa (AYL) was identified as the most suitable biocatalyst. scielo.br When the reaction was performed at 35°C in toluene, a conversion of 33.6% was achieved with an enantiomeric excess of the product greater than 99%. scielo.br

The choice of solvent also plays a critical role. The synthesis of l-menthyl acetate through the esterification of l-menthol with acetic anhydride catalyzed by Pseudomonas cepacia lipase was shown to be more efficient in novel symmetrical 1,3-dialkylimidazolium ionic liquids compared to conventional organic solvents like hexane. sioc-journal.cn

Enzymatic Hydrolysis of DL-Menthyl Acetate to L-Menthol

Role of Immobilized Enzymes in Enantioselective Synthesis

Chemical Synthesis Routes for this compound

While biocatalytic methods offer high selectivity, traditional chemical synthesis remains a viable route for producing this compound. The most common chemical method is the esterification of menthol with an acetylating agent.

A study comparing different acetylating agents—acetic acid, acetic anhydride, and acetyl chloride—found that acetyl chloride was the most effective for the esterification of menthol, followed by acetic anhydride, and then acetic acid. aip.org This is attributed to the leaving group ability, which follows the order -OH < -OCOCH3 < -Cl. aip.org The reactions are typically catalyzed by a strong acid, such as concentrated sulfuric acid, and may require heating under reflux. aip.org

Microwave-assisted esterification has also been explored as a more efficient method for producing esters like methyl acetate from acetic acid and methanol (B129727), suggesting its potential applicability for this compound synthesis as well. uctm.edu

Esterification of Menthol with Acetic Acid and Derivatives

The synthesis of this compound is commonly achieved through the esterification of menthol with acetic acid or its more reactive derivatives, such as acetic anhydride and acetyl chloride. aip.org The effectiveness of this reaction is influenced by the choice of acetylating agent, with acetyl chloride generally being the most effective, followed by acetic anhydride, and then acetic acid. researchgate.net This difference in reactivity is attributed to the leaving group's ability, with chloride being a better leaving group than acetate, which is in turn better than a hydroxyl group. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. mdpi.com In the context of this compound synthesis, microwave irradiation offers a more efficient and economical method compared to conventional heating. uctm.edu This is because microwaves transfer energy directly to the reactants, leading to localized superheating at a molecular level. uctm.edu The primary mechanisms for this energy transfer are dipole rotation and ionic conduction. uctm.edunih.gov

This technique significantly reduces reaction times and can lead to higher yields. uctm.edu For instance, the esterification of carboxylic acids with alcohols can be achieved in as little as 5 minutes with excellent yields under microwave conditions. acs.org The optimization of microwave-assisted esterification involves considering parameters such as microwave power, catalyst concentration, the molar ratio of reactants, and reaction time. uctm.edu

Various catalysts are employed to facilitate the esterification of menthol. These can be broadly categorized into acidic catalysts and enzymatic catalysts.

Acidic Catalysts : Both homogeneous and heterogeneous acid catalysts are effective. Sulfuric acid is a commonly used homogeneous catalyst due to its high acid site density and its ability to prevent side reactions. uctm.edu Heterogeneous catalysts, such as solid acids, are also utilized and play a significant role in the conversion and selectivity of the reaction. aip.org For example, the esterification of menthol and acetic acid catalyzed by Nd2O3 to SO4 2-/ Fe2O3-TiO2 has been reported to achieve a 98.30% yield of this compound. aip.org

Enzymatic Catalysts : Lipases, such as Candida rugosa lipase (CRL), have been successfully used as biocatalysts for the synthesis of this compound. researchgate.net Enzymatic catalysis offers the advantage of high enantioselectivity. researchgate.net For instance, the transesterification of dl-menthol with vinyl acetate catalyzed by Candida cylindracea resulted in L-(-)-menthyl acetate with 93% optical purity. aip.orgresearchgate.net The effectiveness of enzymatic catalysis can be enhanced by immobilizing the enzyme on a support, which can improve its thermostability and operational stability. researchgate.net

| Catalyst | Reactants | Yield/Conversion | Optical Purity | Reference |

| Nd2O3 to SO4 2-/ Fe2O3-TiO2 | Menthol, Acetic Acid | 98.30% Yield | Not Specified | aip.org |

| Candida cylindracea | dl-Menthol, Vinyl Acetate | 49% Conversion | 93% (L-(-)-menthyl acetate) | aip.orgresearchgate.net |

| Immobilized Candida rugosa lipase (CRL) on Maghnite-H | (±)-Menthol | 43% Conversion | >99% eep ((1R)-(−)-menthyl acetate) | researchgate.net |

Microwave-Assisted Esterification Techniques

Hydrogenation of Isopulegol (B1217435) Acetate

An industrially significant method for producing this compound involves the hydrogenation of isopulegol acetate. This two-step process begins with the esterification of isopulegol with acetic acid, followed by the catalytic hydrogenation of the resulting isopulegol acetate.

The initial esterification of isopulegol with acetic acid is typically carried out in the presence of an acid catalyst like sulfuric acid or an acidic ion-exchange resin. Key parameters for this step include a molar ratio of isopulegol to acetic acid of approximately 1:1.2 and a temperature range of 80–100°C. The subsequent hydrogenation of isopulegol acetate is performed under a hydrogen pressure of 1–4 MPa and at a temperature of 20–60°C to prevent racemization and thermal decomposition. Raney nickel is a commonly used catalyst for this hydrogenation step. tandfonline.com

Ester Exchange Reactions for this compound

This compound can also be synthesized via transesterification, also known as ester exchange. This reaction involves the transfer of an acyl group from an ester to an alcohol. For example, this compound can be produced by the transesterification of dl-menthol with vinyl acetate. aip.orgresearchgate.net This method is often catalyzed by enzymes, such as lipases, to achieve high enantioselectivity. aip.orgresearchgate.net

Transesterification of methyl acetate with other alcohols, such as n-propanol, has been studied, and this reversible reaction can be driven towards the product side by using an excess of one reactant. google.comacs.org Strongly acidic cation-exchange resins are effective catalysts for such reactions. asianpubs.org

Hydrolysis and Degradation Pathways of this compound

The hydrolysis of this compound, the cleavage of the ester bond by water, is a critical degradation pathway. This reaction can be catalyzed by either acids or bases and results in the formation of menthol and acetic acid (or its salt). libretexts.org

Acidic Hydrolysis : The acid-catalyzed hydrolysis of an ester is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgchemistrysteps.com The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comresearchgate.net A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.net Subsequent proton transfer and elimination of a molecule of menthol yield acetic acid. chemistrysteps.com The reaction is reversible and can be driven to completion by using a large excess of water. libretexts.org

Basic Hydrolysis (Saponification) : The base-catalyzed hydrolysis of esters, known as saponification, is an irreversible process. libretexts.orgchemistrysteps.com In this mechanism, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.com The elimination of the methoxide (B1231860) ion results in the formation of acetic acid, which is then immediately deprotonated by the strong base to form a carboxylate salt. chemistrysteps.com This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Environmental Degradation Studies and Kinetics

The environmental fate of this compound is determined by several degradation pathways, including atmospheric oxidation, hydrolysis, and pyrolysis. These processes transform the compound, influencing its persistence and impact in various environmental compartments.

In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals. researchgate.net The kinetics of this process have been estimated, indicating a relatively short atmospheric lifespan. Hydrolysis represents a significant degradation route in aqueous environments. Studies have determined the rate of this reaction under neutral and base-catalyzed conditions. The compound is considered not readily biodegradable, showing moderate breakdown by microorganisms over extended periods. rsc.org

Thermal degradation, or pyrolysis, is another decomposition pathway. When heated to high temperatures, (–)-menthyl acetate breaks down to form a mixture of menthenes. Research by McNiven and Read in 1952 identified the primary products of this elimination reaction as (+)-p-menth-3-ene and (+)-p-menth-2-ene, typically in a ratio between 65:35 and 75:25. More recent studies on the hydrothermal decomposition of l-menthyl acetate under subcritical water conditions have shown it to be more thermally resistant than its parent compound, l-menthol, but that it primarily decomposes into menthol and acetic acid at elevated temperatures. researchgate.netbasf.com

A summary of key kinetic parameters for the environmental degradation of this compound is presented below.

Table 1: Environmental Degradation Kinetic Parameters for this compound

| Parameter | Value | Conditions / Notes | Source(s) |

|---|---|---|---|

| Atmospheric Degradation | |||

| Half-life (vs. OH radicals) | ~21 hours | Estimated for vapor-phase reaction. | researchgate.net |

| Rate Constant (vs. OH radicals) | 1.8 x 10⁻¹¹ cm³/molecule-sec | Estimated at 25 °C. | researchgate.net |

| Hydrolysis | |||

| Half-life | 133 hours | At pH 7. | rsc.orgnih.gov |

| 2nd Order Rate Constant | 3.0 x 10⁻² L/mol-sec | Base-catalyzed hydrolysis. | researchgate.net |

| Biodegradation | |||

| Biodegradability | Not readily biodegradable | 48% of ThOD after 28 days. | rsc.org |

| Pyrolysis Products | |||

| Primary Products | (+)-p-menth-3-ene and (+)-p-menth-2-ene | From pyrolysis of (–)-menthyl acetate. |

Derivatization and Functionalization of this compound

This compound serves as a versatile chiral starting material for the synthesis of more complex molecules. Its ester functional group can be transformed, and the chiral menthyl backbone can be used to induce stereoselectivity in subsequent reactions.

A notable example of its derivatization is its use in the asymmetric synthesis of 3-amino-2-hydroxyalkanoates. In this process, this compound is first treated with a strong base, such as a lithium amide, to form its corresponding lithium enolate. This enolate, a potent nucleophile, then participates in a Mannich-type reaction with para-methoxyphenyl (PMP)-protected arylaldimines. The reaction proceeds with high stereocontrol, dictated by the chiral menthyl auxiliary. The resulting intermediate is then oxidized in situ using an oxaziridine (B8769555) to yield the target 3-amino-2-hydroxyalkanoate. This transformation effectively converts the acetyl group of this compound into a more complex and functionalized chain while utilizing the inherent chirality of the menthyl group.

Synthesis of Novel Chiral Liquid Crystal Compounds from this compound

The inherent chirality of this compound makes it a valuable compound in the field of materials science, specifically for the creation of chiral liquid crystals (CLCs). These materials are known for their ability to selectively reflect light of a specific wavelength and polarization, a property that is induced by a helical molecular arrangement.

Furthermore, derivatives of this compound serve as building blocks for more complex and potent chiral dopants. For instance, l-menthyl chloroacetate (B1199739), a closely related derivative, has been used as a starting point for the synthesis of light-controllable chiral dopants. In these syntheses, the chloroacetate is reacted with other molecular fragments, such as those containing azobenzene (B91143) units, to create a final molecule whose helical twisting power can be altered by light. The use of menthyl esters in this context demonstrates a key functionalization strategy for designing advanced optical materials.

Spectroscopic and Chromatographic Characterization in Menthyl Acetate Research

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is a fundamental tool for separating menthyl acetate (B1210297) from other components and for distinguishing between its various isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique used for the qualitative and quantitative analysis of volatile compounds like menthyl acetate. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound.

GC-MS is widely used to determine the chemical composition of essential oils, such as that of Mentha piperita, where this compound is a significant constituent. aensiweb.com For instance, in an analysis of peppermint oil, GC-MS can identify and quantify this compound alongside other major components like menthol (B31143) and menthone. aensiweb.comresearchgate.net The technique is sensitive enough to detect even trace amounts of compounds, making it valuable for quality control and for identifying unknown peaks in a chromatogram. gcms.cznih.gov For example, in the analysis of pharmaceuticals for residual solvents, GC-MS was able to identify unknown peaks as L-menthone, menthol, and this compound. gcms.cz

The retention time from the gas chromatograph provides an initial identification, which is then confirmed by the mass spectrum. The resulting data can be compared to spectral libraries for positive identification. gcms.cz

Table 1: Example GC-MS Data for a Peppermint Oil Sample

| Retention Time (min) | Compound Identified | Key Mass Fragments (m/z) |

|---|---|---|

| 12.5 | This compound | 43, 95, 81, 138, 123 nih.gov |

| 14.2 | Menthol | 71, 81, 95, 55, 41 |

This table is illustrative and actual values may vary based on the specific GC-MS conditions.

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological and sensory properties. Chiral gas chromatography is a specialized form of GC that utilizes a chiral stationary phase (CSP) to separate enantiomers.

This technique is crucial for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. In the context of this compound, this is important for verifying the authenticity of essential oils. For example, natural peppermint oil should contain almost exclusively (–)-menthyl acetate. The presence of (+)-menthyl acetate can indicate adulteration with synthetic, racemic this compound. oup.com

While standard GC can separate diastereomers, the separation of enantiomers requires a chiral column. gcms.cz Challenges can arise, such as the co-elution of (+)-menthol with this compound on some chiral columns. gcms.cz Two-dimensional gas chromatography (GCxGC) can overcome such issues by using a chiral column in the first dimension and an achiral column in the second, providing enhanced separation and allowing for accurate determination of enantiomer ratios. gcms.cz The enantiomeric composition of this compound has been successfully determined in various mint species using this approach. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and spatial arrangement of atoms in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing a wealth of structural information. Both ¹H NMR and ¹³C NMR are used.

For this compound, NMR is instrumental in confirming the configuration of its stereoisomers. tandfonline.com The chemical shifts and coupling constants of the protons and carbons in the cyclohexane (B81311) ring are highly dependent on their spatial orientation (axial or equatorial). tandfonline.com For example, the ¹H NMR spectrum of methyl acetate, a simpler related compound, shows two distinct peaks corresponding to the two different types of methyl protons. libretexts.orgresearchgate.netlibretexts.org In the more complex this compound molecule, the signals are more numerous and their splitting patterns provide information about neighboring protons, which helps in assigning the relative stereochemistry of the methyl, isopropyl, and acetate groups. tandfonline.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for L-Menthyl Acetate

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (CH-O) | ~75 |

| C2 (CH-iPr) | ~47 |

| C3 (CH2) | ~34 |

| C4 (CH-Me) | ~31 |

| C5 (CH2) | ~24 |

| C6 (CH2) | ~21 |

| C7 (CH3) | ~22 |

| C8 (CH-iPr) | ~26 |

| C9, C10 (iPr-CH3) | ~16, ~21 |

| C=O (Acetate) | ~170 |

Note: Values are approximate and can vary based on the solvent and experimental conditions. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands corresponding to specific functional groups present in the molecule.

In the analysis of this compound, FTIR is used to identify key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) group of the ester at around 1730-1740 cm⁻¹. researchgate.netresearchgate.net The C-O stretching vibrations of the ester group also produce characteristic peaks. researchgate.net FTIR can be used to confirm the successful encapsulation of this compound in delivery systems like cyclodextrins by observing the characteristic peaks of the ester within the complex. researchgate.net The technique is also sensitive to intermolecular interactions, such as hydrogen bonding. acs.orgwalisongo.ac.id

Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise information about the geometry and conformational landscape of molecules in the gas phase. illinois.edu By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, the rotational constants of a molecule can be determined. These constants are directly related to the molecule's moments of inertia, allowing for the precise determination of its three-dimensional structure. mpg.de

Studies on this compound using broadband rotational spectroscopy have identified the presence of two distinct conformers in a molecular jet. illinois.eduresearchgate.netresearchgate.net The structure of the most stable conformer was determined experimentally by analyzing the spectra of its ¹³C isotopologues. researchgate.netresearchgate.netresearchgate.net This technique is also able to characterize the internal dynamics of the molecule, such as the internal rotation of the methyl group in the acetyl moiety. illinois.edumpg.deresearchgate.net The low energy barrier for this rotation is consistent with findings for other acetate compounds. illinois.eduresearchgate.net This level of detail complements information from other methods and is crucial for a comprehensive understanding of the molecule's structure and behavior. mpg.de

Fourier Transform Infrared Spectroscopy (FTIR)

Thermal Analysis Techniques for Stability and Release Characteristics

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of volatile compounds like this compound, especially when formulated for enhanced stability or controlled release. researchgate.netresearcher.life These methods measure changes in a material's physical or chemical properties as a function of temperature and time. tainstruments.comtainstruments.com For this compound, particularly in encapsulated forms, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to evaluate its thermal stability and to quantify its release kinetics from a carrier matrix. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It provides information on thermal events such as melting, crystallization, and glass transitions. tainstruments.com

In research on this compound, DSC is primarily used to confirm the successful encapsulation of the compound within a host matrix, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), and to demonstrate the resulting enhancement in thermal stability. researchgate.netnih.govmdpi.com When pure liquid this compound is analyzed, its DSC thermogram shows a distinct and sharp endothermic peak that corresponds to its volatilization. However, when the DSC analysis is performed on this compound that has been successfully encapsulated within HP-β-CD, this characteristic endothermic peak disappears from the thermogram. mdpi.com This absence indicates that the this compound is complexed within the cyclodextrin (B1172386) cavity, which inhibits its volatilization and thus significantly enhances its thermal stability. researchgate.netmdpi.com

One study investigating HP-β-CD/menthyl acetate microcapsules utilized DSC by heating samples from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere to characterize their thermal properties. mdpi.com The disappearance of the this compound volatilization peak in the thermogram of the microcapsules served as key evidence of successful inclusion and improved stability. researchgate.netmdpi.com

| Sample | Thermal Event | Observation | Implication |

| Pure this compound | Endothermic Peak | A sharp endothermic peak corresponding to volatilization is present. | The compound is volatile and has limited thermal stability in its pure form. |

| HP-β-CD/Menthyl Acetate Microcapsules | Endothermic Peak | The characteristic endothermic peak of this compound is absent. mdpi.com | Successful encapsulation within the HP-β-CD cavity, leading to significantly enhanced thermal stability. researchgate.net |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. tainstruments.commdpi.com It is widely used to study thermal stability and the kinetics of decomposition and volatilization. tainstruments.commdpi.com

For this compound research, TGA is a critical tool for determining the release characteristics and kinetics from inclusion complexes, such as those made with β-cyclodextrin (β-CD). researchgate.netresearchgate.net By monitoring the weight loss of a this compound-β-CD inclusion complex during a controlled heating program, the release of the volatile guest molecule can be precisely quantified. researchgate.net

Research has shown that the release of this compound from a β-CD complex occurs primarily in the first stage of thermal decomposition, before the degradation of the β-CD host material itself. researchgate.netresearchgate.net The kinetics of this release can be determined by conducting TGA experiments at multiple heating rates. mdpi.comresearchgate.net It has been observed that the peak temperature of this compound release shifts to higher values as the heating rate is increased. This phenomenon is attributed to the this compound-β-CD inclusion complex being a poor conductor of heat. researchgate.net

Kinetic analysis of the TGA data allows for the calculation of key parameters, most notably the activation energy (Ea), which represents the minimum energy required to initiate the release of the guest molecule from the host. tainstruments.comresearchgate.net For the release of this compound from a β-CD inclusion complex, the average activation energy has been determined to be 258.7 kJ/mol. researchgate.net This high activation energy confirms a strong interaction between the host and guest molecules and provides a quantitative measure of the thermal stability of the complex. researchgate.net The loading capacity of this compound in these complexes, determined from the weight loss difference between the blank β-CD and the inclusion complex, has been found to be approximately 8.5%. researchgate.netresearchgate.net

| Kinetic Parameter | Value | Significance |

| This compound Loading Capacity | ~8.5% | Quantifies the amount of this compound encapsulated within the β-cyclodextrin matrix. researchgate.netresearchgate.net |

| Release Mechanism | First Stage Pyrolysis | This compound is released before the thermal decomposition of the β-cyclodextrin host. researchgate.netresearchgate.net |

| Average Activation Energy (Ea) of Release | 258.7 kJ/mol | Represents the energy barrier for the release of this compound, indicating strong complexation and high thermal stability. researchgate.net |

Biological Activities and Mechanisms of Action of Menthyl Acetate

Sensory Receptor Interactions and Physiological Responses

The sensory effects of menthyl acetate (B1210297) are largely mediated through its interaction with specific receptors in the skin, leading to distinct physiological sensations.

Activation of TRPM8 Receptors and Cooling Sensation

Menthyl acetate is known to activate the Transient Receptor Potential Melastatin 8 (TRPM8) channels. scbt.com These channels are non-selective cation channels that are sensitive to cold temperatures, typically between 8 and 28°C. uspharmacist.comnih.gov The activation of TRPM8 receptors by this compound mimics the sensation of coolness without an actual change in temperature. nih.gov This mechanism involves the binding of this compound to the TRPM8 receptor, which triggers a conformational change in the channel, allowing an influx of calcium ions into the cell. scbt.com This influx depolarizes thermosensitive afferent nerves, which the brain interprets as a cooling sensation. nih.gov This property is similar to that of its parent compound, menthol (B31143), which is also a well-known TRPM8 agonist. mdpi.com

Antimicrobial Properties and Mechanisms

Effects on Microbial Membrane Permeability

The antimicrobial action of this compound, similar to other monoterpenes, is linked to its ability to disrupt microbial cell membranes. mdpi.comnih.gov As lipophilic compounds, monoterpenes can partition into the lipid bilayer of the microbial plasma membrane. nih.gov This interaction is thought to increase membrane fluidity and permeability, leading to the leakage of intracellular components and ultimately, cell death. nih.govacgpubs.org Research on peppermint essential oil, which contains a significant amount of this compound, has shown that it can disrupt the outer membrane of bacteria, leading to increased permeability. acgpubs.org

Anti-inflammatory and Analgesic Research

This compound has been investigated for its potential anti-inflammatory and analgesic properties, which are often linked to its sensory receptor interactions. smolecule.comlandema.com

Topical Analgesic Applications and Pain Relief Mechanisms

The cooling sensation produced by this compound's activation of TRPM8 receptors contributes to its use in topical analgesics. This cooling effect can help to mask pain sensations through a mechanism often referred to as the "gate control theory," where the sensation of cold competes with pain signals traveling to the brain. nih.gov The activation of TRPM8 receptors can also directly and indirectly inhibit nociceptors, further contributing to pain relief. nih.gov While research on this compound specifically is ongoing, studies on menthol-containing topical products have shown they can provide temporary relief from minor aches and pains of muscles and joints. uspharmacist.comdrugbank.com

Kappa-Opioid Receptor Agonism

In addition to its effects on TRPM8 receptors, it has been suggested that this compound may exert analgesic effects through agonism of kappa-opioid receptors. Kappa-opioid receptor agonists are known to produce analgesia, particularly for certain types of pain, and are being investigated as therapeutic targets for pain management. nih.gov This potential mechanism suggests another pathway through which this compound may contribute to pain relief, distinct from its cooling sensory effects. drugbank.com

Potential in Transdermal Absorption Enhancement

This compound, a monoterpene ester derived from l-menthol (B7771125), has demonstrated significant potential as a penetration enhancer in transdermal drug delivery systems. chemicalbook.com Its ability to increase the permeability of the skin allows for improved absorption of various therapeutic agents. chemicalbook.com Research has shown that l-menthyl acetate and its derivatives can enhance the skin permeation of a range of drugs with differing lipophilicities. chemicalbook.com

Studies have specifically highlighted its effectiveness in augmenting the transdermal delivery of several compounds. For instance, it has been shown to enhance the skin permeation of 5-aminolevulinic acid (ALA), a compound used in photodynamic therapy. Other drugs whose transdermal absorption is improved by this compound include the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), the vasodilator isosorbide (B1672297) dinitrate (ISDN), and the local anesthetic lidocaine (B1675312) (LD). chemicalbook.com

The mechanism through which terpenes like this compound enhance transdermal absorption is multifaceted. They are understood to alter the solvent properties of the stratum corneum, the outermost layer of the skin. nih.gov This modification improves the partitioning of the drug into the skin. nih.gov Furthermore, these enhancers can disrupt the highly organized lipid bilayers within the stratum corneum and disorder the lipid arrangement, thereby increasing the diffusivity of the drug through the skin barrier. nih.gov This action is similar to that of its precursor, menthol, which is also recognized as a penetration enhancer. drugbank.comwikipedia.org

Table 1: Drugs with Enhanced Transdermal Permeation by this compound

| Drug | Therapeutic Class | Reference |

|---|---|---|

| 5-aminolevulinic acid (ALA) | Photosensitizer | chemicalbook.com |

| 5-fluorouracil (5-FU) | Antineoplastic | chemicalbook.com |

| Isosorbide dinitrate (ISDN) | Vasodilator | chemicalbook.com |

| Lidocaine (LD) | Anesthetic | chemicalbook.com |

Effects on Physiological Systems (Central Nervous, Digestive, Respiratory)

This compound, a primary component of peppermint oil, exerts certain effects on the central nervous, digestive, and respiratory systems. mdpi.comresearchgate.net

Central Nervous System: While detailed studies on this compound's specific impact on the central nervous system are part of ongoing research, its precursor, menthol, is known to interact with the GABA-A receptor, which may contribute to anesthetic properties. wikipedia.org Menthol's interaction with cold-sensitive TRPM8 receptors is well-documented, producing its characteristic cooling sensation, and it may also act as a weak κ-opioid receptor agonist. wikipedia.orgdrugbank.com

Digestive System: The effects of this compound on the digestive system are often discussed in the context of peppermint oil, where it is a major constituent. mdpi.comresearchgate.net Peppermint oil, containing menthol and this compound, has been investigated for its benefits in relation to gastrointestinal conditions. mdpi.com Some research suggests that the anti-inflammatory properties of peppermint oil in the gut may be mediated by the activation of the transient receptor potential melastatin 8 (TRPM8) channel, which has been shown to downregulate chemically induced colitis in animal models. mdpi.com

Respiratory System: this compound contributes to the characteristic aroma and refreshing effect of peppermint. mdpi.comresearchgate.net Inhalation of its precursor, menthol, is known to produce a subjective sensation of nasal decongestion, although it may not have an objective decongestant effect. wikipedia.org

Table 2: Investigated Physiological Effects of this compound and Related Compounds

| Physiological System | Compound | Observed or Investigated Effect | Reference |

|---|---|---|---|

| Central Nervous | Menthol | Anesthetic properties via GABA-A receptor interaction | wikipedia.org |

| Central Nervous | Menthol | Cooling sensation via TRPM8 receptor activation | drugbank.com |

| Digestive | Peppermint Oil | Potential anti-inflammatory action via TRPM8 activation | mdpi.com |

| Respiratory | Menthol | Subjective nasal decongestion | wikipedia.org |

Theoretical and Computational Studies of Menthyl Acetate

Quantum Chemical Methods for Reaction Mechanisms and Kinetics

Quantum chemical methods are instrumental in elucidating the complex reaction pathways and calculating the rate constants for chemical processes involving menthyl acetate (B1210297) and related esters.

The low-temperature oxidation of esters is critical for understanding biodiesel combustion, and the reactions of ester radicals with molecular oxygen (O₂) are a key part of this process. Theoretical studies on methyl acetate, a structural analogue of menthyl acetate, serve as an important model.

Calculations show that the rate constants for the association of methyl acetate radicals with O₂ are comparable to those of similar chain-like alkoxy radicals. researchgate.net These theoretical investigations provide essential kinetic data for the development of detailed combustion models for esters. researchgate.netpolyu.edu.hk

Table 1: Comparison of High-Pressure Limit (HPL) Rate Constants for Radical + O₂ Reactions This table showcases theoretical rate constants for the association of various radicals with molecular oxygen, illustrating the context for this compound-related reactions.

| Reacting Radicals | Temperature (K) | HPL Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |

| CH₂C(=O)OCH₃ + O₂ | 300 | ~1 x 10⁻¹² | researchgate.net |

| CH₃C(=O)OCH₂• + O₂ | 300 | ~2 x 10⁻¹² | researchgate.net |

| Allylic Isobutenyl Radical + O₂ | 300 | ~5 x 10⁻¹² | researchgate.net |

The hydroxyl radical (•OH) is a highly reactive species in atmospheric and combustion chemistry. Theoretical studies have extensively investigated the reaction mechanisms and kinetics of •OH with methyl acetate. acs.orgnih.gov These reactions primarily proceed via hydrogen abstraction from two different sites: the acetyl methyl group (•CH₂C(O)OCH₃) and the methoxy (B1213986) methyl group (CH₃C(O)OCH₂•). osti.govprinceton.edu

Dual-level direct dynamics methods and variational transition-state theory (VTST) are employed to calculate rate constants over a wide temperature range (e.g., 200–1200 K). acs.orgnih.gov The calculations reveal the formation of a pre-reactive complex in each hydrogen-abstraction channel, indicating a stepwise mechanism. acs.orgnih.gov

Studies show that hydrogen abstraction from the methoxy group is the dominant channel at lower temperatures. nih.gov As temperature increases, the contribution of abstraction from the acetyl group becomes more significant. nih.gov Theoretical predictions for the rate constants are generally in good agreement with experimental values. acs.orgnih.gov Ab initio kinetics studies predict that among several radical species (H, O, OH, CH₃, and HO₂), the reactions involving the OH radical have the highest rates. osti.govprinceton.edu

Computational kinetics are essential for developing detailed chemical kinetic mechanisms for the combustion of esters, which are important components of biofuels. researchgate.netosti.govosti.gov Quantum chemistry calculations are performed to determine the rates for key reaction families, including unimolecular decomposition and H-atom abstraction by various radicals. researchgate.netpolimi.it

For methyl acetate (MA) and ethyl acetate (EA), computational investigations have provided crucial data for building robust combustion models. researchgate.netosti.govosti.gov The initial steps in the oxidation of MA involve its unimolecular decomposition and H-atom abstraction from both the acetyl and methoxy groups. polimi.it The resulting fuel radicals then undergo further isomerization and decomposition. polimi.it

Advanced computational techniques, such as the ONIOM method (Our own N-layered Integrated molecular Orbital and molecular Mechanics), have been developed to study large biodiesel molecules where high-level quantum calculations on the entire molecule would be computationally prohibitive. rsc.org This method allows for a high-level treatment (e.g., QCISD(T)/CBS) of the reactive center while treating the rest of the large molecule with a more computationally efficient method like DFT. rsc.org This approach is particularly relevant for a molecule like this compound, enabling the accurate calculation of reaction energy barriers for hydrogen abstraction. rsc.org

Hydroxyl Radical Reactions with Methyl Acetate

Density Functional Theory (DFT) for Electronic Structure and Interactions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, molecular properties, and intermolecular interactions of systems like this compound.

DFT calculations are used to explore the nature of intermolecular interactions, such as hydrogen bonds, between ester molecules and solvents. worldscientific.comnih.gov Studies on methyl and ethyl acetate in aqueous and ethanol (B145695) solutions provide insight into these dynamics. worldscientific.comnih.gov

Time-dependent DFT (TDDFT) has been used to investigate the hydrogen-bonding dynamics of methyl acetate in water. worldscientific.com These calculations show that intermolecular hydrogen bonds of the C=O⋯H–O type form between the carbonyl oxygen of the ester and the hydrogen-donating solvent molecules. worldscientific.com Interestingly, theoretical monitoring demonstrates that upon electronic excitation, these hydrogen bonds can be either strengthened or weakened, leading to corresponding red or blue shifts in the electronic spectra. worldscientific.com

Analysis of ethyl acetate in water/ethanol mixtures using DFT combined with topological analyses (like Atoms in Molecules, AIM) reveals that weak C=O∙∙∙H and C-H∙∙∙O hydrogen bonds are formed, which are characterized as van der Waals interactions. nih.gov A recent study using DFT to investigate this compound in ethanol solution also explored its structural and electronic properties, which are relevant for understanding its interactions in a solution environment. scienceweb.uzresearchgate.net

Molecular Docking and Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. kemdikbud.go.id This method is invaluable for understanding enzyme-substrate interactions at the molecular level.

Several studies have used molecular docking to investigate the interaction of this compound with various enzymes.

Lipase (B570770) Catalyzed Hydrolysis : In a study of the enzymatic hydrolysis of l-menthyl acetate by a lipase from Candida antarctica, molecular docking was used to observe the interaction mechanism. kemdikbud.go.id The results identified key amino acid residues (Glu, Thr, Asp, Gln, Ser, His) involved in the reaction and showed that the solvent (ethanol) also forms hydrogen bonds that influence the interaction. kemdikbud.go.id

Esterase Selectivity : Docking simulations were performed to understand the enantioselectivity of a Bacillus subtilis esterase for D- and L-menthyl acetate. rsc.org The simulations revealed that hydrogen bonds form between the hydroxyl group of a serine residue (S189) in the enzyme's active site and the carbonyl group of this compound. rsc.org Mutations, such as changing a nearby alanine (B10760859) residue to proline, were predicted to alter this hydrogen bond distance, thereby affecting the enzyme's activity and selectivity. rsc.org

Inhibition of Arylamine N-acetyltransferase : Molecular docking studies of peppermint compounds showed that this compound can bind to the active site of the arylamine N-acetyltransferase enzyme, suggesting a potential inhibitory effect. acmicrob.com

Interaction with Other Proteins : The binding of this compound to other biologically relevant proteins, such as sialidase (7MHU) and phospholipase A2 (3H1X), has also been investigated. scienceweb.uzresearchgate.net These simulations calculate the binding affinity (ΔGbind), providing a quantitative measure of the interaction strength. scienceweb.uz

Table 2: Molecular Docking Results for this compound with Various Enzymes This table summarizes findings from different molecular docking studies, highlighting the interacting residues and calculated binding energies.

| Enzyme/Protein | Ligand | Key Interacting Residues | Binding Energy (ΔGbind) | Source |

| Lipase (from C. antarctica) | l-menthyl acetate | Glu, Thr, Asp, Gln, Ser, His | - | kemdikbud.go.id |

| Esterase (from B. subtilis) | L-menthyl acetate | S189 (forms H-bond) | - | rsc.org |

| Sialidase (7MHU) | This compound | - | -6.21 kcal/mol | scienceweb.uz |

| Phospholipase A2 (3H1X) | This compound | - | -6.22 kcal/mol | scienceweb.uz |

Theoretical Chemical Kinetics for Catalytic Pyrolysis

Extensive literature searches for theoretical and computational studies on the catalytic pyrolysis of this compound did not yield specific research findings directly addressing this topic. The majority of available research focuses on the pyrolysis and catalytic pyrolysis of smaller esters, such as methyl acetate, and is not directly applicable to this compound.

However, related research on the thermal decomposition of this compound under other conditions provides some insight into its stability. Studies on the hydrothermal decomposition of major components of mint essential oil have indicated that l-menthyl acetate is more thermally resistant than l-menthol (B7771125), l-menthone, and piperitone. mdpi.com In experiments conducted at temperatures up to 240 °C, l-menthyl acetate demonstrated higher thermal stability compared to these other components. mdpi.com

Additionally, the kinetics of the release of this compound from a β-cyclodextrin inclusion complex has been investigated using thermogravimetric analysis. researchgate.net This study determined the activation energy for the release of this compound from the complex, which is a measure of the energy required for the process to occur. researchgate.net While this research provides data on the kinetics of its release from a host-guest complex, it does not describe the chemical kinetics of the pyrolysis of the this compound molecule itself.

There is currently a lack of specific data in the scientific literature regarding the theoretical chemical kinetics for the catalytic pyrolysis of this compound.

Research Applications and Industrial Relevance of Menthyl Acetate Excluding Dosage/administration

Flavoring Agent Research and Development

Menthyl acetate (B1210297) is widely utilized as a flavoring agent in the food and beverage industry due to its refreshing, minty taste. vedaoils.comalfa-chemistry.com It is a common ingredient in a variety of products, including chewing gum, candies, and both soft and alcoholic beverages. alfa-chemistry.com Research in this area focuses on leveraging its sensory properties to enhance consumer products.

Table 1: Sensory Profile of Menthyl Acetate

| Characteristic | Description |

|---|---|

| Odor | Tea-like, minty, fruity, cooling thegoodscentscompany.com |

| Taste | Tea-like, cooling, fruity (at 10.00 ppm) thegoodscentscompany.com |

| Notes | Compatible with fruity, floral, and woody notes perfumerflavorist.com |

Fragrance Component Studies